Acridinium C2 NHS Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

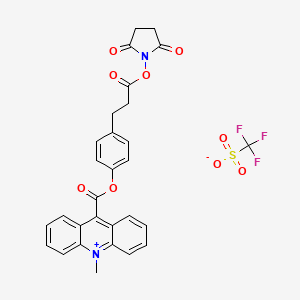

Acridinium C2 NHS Ester is a chemical compound extensively used in bioanalytical chemistry for its luminescent properties . It can be used to label proteins and nucleic acids, and the covalently bound acridinium NHS ester will produce chemiluminescence in the presence of hydrogen peroxide .

Synthesis Analysis

A new synthetic strategy for the manipulation of the N-sulfopropyl group in acridinium esters has been described, which facilitates the attachment of a structurally simple sulfobetaine zwitterion to the acridinium nitrogen .Molecular Structure Analysis

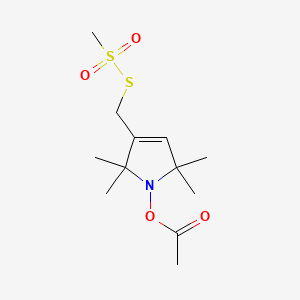

The molecular formula of Acridinium C2 NHS Ester is C29H23F3N2O9S . The average mass is 632.561 Da and the monoisotopic mass is 632.107605 Da .Chemical Reactions Analysis

Acridinium esters can be triggered with emission of chemiluminescence by reductive triggering, e.g., by zinc metal or reduced forms of ferric and cupric salts . Organic reducing compounds like dithiothreitol, tricarboxyethylphosphine, or glutathione could be used in combination with organic oxidants like quinones or inorganic ferric or cupric salts .Physical And Chemical Properties Analysis

Acridinium C2 NHS Ester is a yellow solid . It is soluble in organic solvents such as ethanol and dimethyl formamide .Wissenschaftliche Forschungsanwendungen

Protein Labeling

Acridinium C2 NHS Ester can be used to label proteins . This compound can readily bind to proteins, such as antibodies, and other amino-containing biomolecules . The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation .

Nucleic Acid Labeling

In addition to proteins, Acridinium C2 NHS Ester can also be used to label nucleic acids . This makes it a versatile tool in molecular biology research .

Chemiluminescence Generation

The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .

Immunoassays

Acridinium-labeled proteins and other biological molecules can be used as sensitive detection methods in immunoassays . This allows for the detection and quantification of a wide range of substances, including hormones, drugs, and specific proteins .

Biological Detections

Beyond immunoassays, acridinium-labeled molecules can be used in other biological detections . This broadens the scope of potential applications in biomedical research .

Reductive Triggering

Acridinium esters can also be triggered with emission of chemiluminescence by reductive triggering, e.g., by zinc metal or reduced forms of ferric and cupric salts . This opens up new possibilities for the use of acridinium esters as redox probes .

Hydrogen Peroxide Detection

Acridinium compounds have also been used to detect and quantify hydrogen peroxide . This can be particularly useful in studies related to oxidative stress and cellular damage .

Chemiluminescent Assays

The development of a highly sensitive chemiluminescent assay for hydrogen peroxide under neutral conditions using acridinium ester has been reported . This provides a powerful tool for the detection of hydrogen peroxide, which is an important reactive oxygen species in biological systems .

Wirkmechanismus

Target of Action

The primary targets of Acridinium C2 NHS Ester are proteins and nucleic acids . The compound is amine-reactive and will bind to any primary amino group on proteins/peptides .

Mode of Action

Acridinium C2 NHS Ester interacts with its targets (proteins and nucleic acids) through a covalent bond . The compound has a quaternary nitrogen, which promotes a rapid chemiluminescent reaction with hydrogen peroxide . The acridine unit gives rise to the excited state N-methylacridone luminescent emitter . An aryloxy-leaving group is expelled during the reaction with hydrogen peroxide to give rise to a key intermediate in the chemiluminescent reaction .

Biochemical Pathways

The biochemical pathway primarily affected by Acridinium C2 NHS Ester is the chemiluminescent reaction with hydrogen peroxide . The compound generates chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .

Pharmacokinetics

The pharmacokinetics of Acridinium C2 NHS Ester primarily involve its interaction with hydrogen peroxide. The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of hydrogen peroxide in the environment.

Result of Action

The result of Acridinium C2 NHS Ester’s action is the generation of chemiluminescence. The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be used as a sensitive detection method in immunoassays and other biological detections .

Action Environment

The action of Acridinium C2 NHS Ester is influenced by environmental factors such as the presence and concentration of hydrogen peroxide . The compound’s efficacy and stability may also be affected by the pH of the environment, as the chemiluminescent reaction is triggered by exposure to an alkaline hydrogen peroxide solution .

Eigenschaften

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRKKHKYOEOLR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23F3N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)